molecular formula C14H17NO2S B1530620 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione CAS No. 1428139-30-3

2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione

Cat. No.: B1530620
CAS No.: 1428139-30-3
M. Wt: 263.36 g/mol
InChI Key: BPOLLZWYVLDMOH-UHFFFAOYSA-N
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Description

“2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 .


Synthesis Analysis

The synthesis of a similar compound, 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, has been reported in the literature . A mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) was refluxed in dry xylene for 2 hours. The reaction mixture was then cooled, and the resulting solid was recrystallized from ethanol .

Scientific Research Applications

Synthesis of N-Confused Porphyrin Derivatives

This compound has been used as an active methylene compound in the synthesis of novel types of N-confused porphyrin derivatives without the need for a catalyst. These derivatives have been synthesized in good yield, highlighting the compound's utility in the field of organic chemistry and material science (Li et al., 2011).

Antimicrobial Activity and Docking Study

Derivatives of 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione have been synthesized and evaluated for their antimicrobial activity against a variety of Gram-positive, Gram-negative bacteria, and fungi. These compounds displayed interesting antimicrobial activities, with some showing higher activity compared to reference drugs. Molecular modeling inside the active site of dihydropteroate synthase supported their potential as antimicrobial agents (Ghorab et al., 2017).

Coordination Compounds

Coordination compounds derived from dimethylhydrazones of cyclohexane-1,2-dione and related compounds have been synthesized, showing the versatility of this chemical framework in forming complex structures with metals. These complexes have potential applications in catalysis, material science, and as models for biological systems (Demertzi et al., 1984).

Evaluation of Tautomeric Stability

The stability of tautomers of compounds related to this compound has been evaluated based on calculated Gibbs free energies. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds in various environments, impacting their applications in chemical synthesis and drug design (Dobosz et al., 2020).

Properties

IUPAC Name

2-(dimethylaminomethylidene)-5-(5-methylthiophen-2-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-9-4-5-14(18-9)10-6-12(16)11(8-15(2)3)13(17)7-10/h4-5,8,10H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOLLZWYVLDMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC(=O)C(=CN(C)C)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
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2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
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2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
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2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
Reactant of Route 5
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
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2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione

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